1-(3-羟基丙基)哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

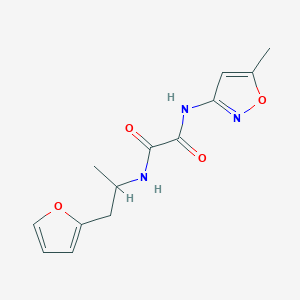

“1-(3-Hydroxypropyl)piperidin-2-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “1-(3-Hydroxypropyl)piperidin-2-one” is 1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“1-(3-Hydroxypropyl)piperidin-2-one” is a liquid at room temperature . It has a molecular weight of 157.21 .科学研究应用

催化合成

- 均相铱催化:与1-(3-羟基丙基)哌啶-2-酮密切相关的3-羟基吡啶盐的选择性氢化,是使用均相铱催化剂实现的。该方法直接提供了取代的哌啶-3-酮衍生物,由于其在药物制剂中普遍存在的结构基序,因此在有机合成和药物中具有重要意义 (Huang et al., 2015)。

聚合物中的抗氧化作用

- 聚丙烯中的受阻哌啶:受阻哌啶衍生物在聚丙烯的加工和光氧化过程中表现出显着的抗氧化作用。它们经历氧化转化为硝氧自由基,充当断链抗氧化剂 (Bagheri, Chakraborty & Scott, 1982)。

药物化合物的合成

- 刚性二胺的合成:哌啶衍生物,包括1-(3-羟基丙基)哌啶-2-酮,在药物化学中起着至关重要的作用,特别是在构象刚性二胺的合成中,这在药物开发中具有重要意义 (Smaliy et al., 2011)。

光电特性

- 三卤化铅和哌啶衍生物:研究表明,哌啶及其衍生物,例如3-羟基吡啶化合物,会影响1D三卤化铅的电子、光学和发光特性。这些特性对于创建具有定制光电特性的钙钛矿类结构至关重要 (Selivanov et al., 2020)。

分子和晶体结构

- 晶体堆积中的氢键:哌啶衍生物的分子和晶体结构,包括氢吡啶的羟基衍生物,突出了分子内和分子间氢键在决定分子构象和晶体堆积中的作用 (Kuleshova & Khrustalev, 2000)。

超支化聚合物的合成

- 基于哌啶-4-酮的超支化聚合物:与1-(3-羟基丙基)哌啶-2-酮密切相关的哌啶-4-酮用于创建具有100%支化度的超支化聚合物。这些聚合物与芳香亲核试剂反应形成不可逆的对芳基化化合物 (Sinananwanich, Higashihara & Ueda, 2009)。

安全和危害

The safety information for “1-(3-Hydroxypropyl)piperidin-2-one” indicates that it is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Piperidines, including “1-(3-Hydroxypropyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of “1-(3-Hydroxypropyl)piperidin-2-one” in the pharmaceutical industry.

属性

IUPAC Name |

1-(3-hydroxypropyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDLVLNYQAYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)piperidin-2-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)